

physicochemical properties of 4-Benzenesulfonyl-m-phenylenediamine

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Compound of Interest

Compound Name: 4-Benzenesulfonyl-m-phenylenediamine

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An In-depth Technical Guide on the Physicochemical Properties of 4-Benzenesulfonyl-m-phenylenediamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of **4-Benzenesulfonyl-m-phenylenediamine**. Due to a lack of direct experimental data for this specific molecule in the available literature, this document compiles estimated values based on structurally related compounds, alongside detailed experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

The physicochemical properties of a compound are critical in early-stage drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the estimated properties for **4-Benzenesulfonyl-m-phenylenediamine**.

Property	Predicted Value	Structural Analogs Used for Estimation
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂ S	-
Molecular Weight	248.30 g/mol	-
Melting Point (°C)	> 200	2,4-diaminobenzenesulfonic acid (260-266 °C, dec.)
Boiling Point (°C)	~500 (estimate)	2,4-diaminobenzenesulfonic acid (~500 °C)
Solubility	Slightly soluble in water, soluble in organic solvents	m-Phenylenediamine is soluble in water, methanol, ethanol, chloroform, acetone. [1][2] 2,4-diaminobenzenesulfonic acid is soluble in hot water, slightly soluble in cold water.
pKa	~2.5 - 5.0	m-Phenylenediamine has pKa values of 2.50 and 5.11.[3] A predicted pKa for a related benzenesulfonamide was 10.27.[4]
LogP	~0.5 - 1.5	The XLogP3 for 4-Nitro-1,3-benzenediamine is 0.5.[5] The Log K _{ow} of some diamines are considered for their properties. [6]

Experimental Protocols

Accurate determination of physicochemical properties is essential. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Methodology:

- A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.
- The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For pure crystalline solids, this range is typically sharp.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Shake-Flask Method):

- An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
- The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The resulting suspension is filtered or centrifuged to remove the undissolved solid.
- The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The pKa is a measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

- A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the inflection point of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

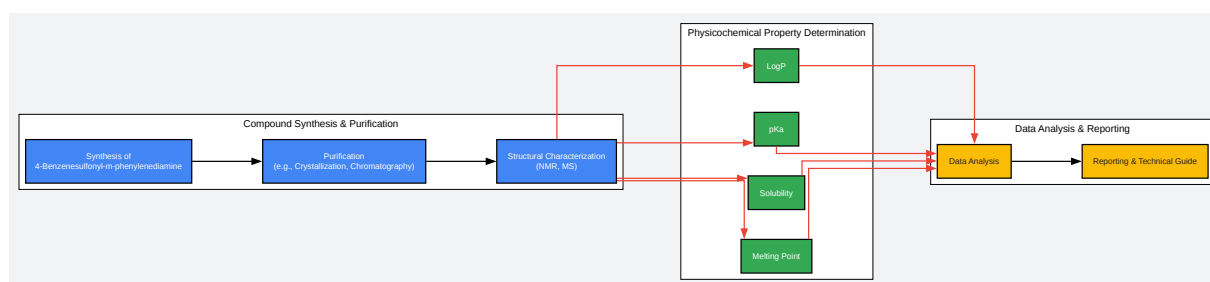
LogP is a measure of a compound's lipophilicity and is a key indicator of its membrane permeability.

Methodology (Shake-Flask Method):

- A known amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.
- The mixture is placed in a separation funnel and shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
- The mixture is then allowed to stand until the two phases have completely separated.
- A sample is taken from both the n-octanol and the aqueous phase.
- The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).
- The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of key physicochemical properties of a novel compound.



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Caption: Workflow for Physicochemical Profiling.

Biological Context and Potential Relevance

While no specific biological activity has been reported for **4-Benzenesulfonyl-m-phenylenediamine**, compounds containing the benzenesulfonamide moiety are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects. Some benzenesulfonamide derivatives have been investigated as inhibitors of enzymes such as phosphodiesterase-4 (PDE4), which plays a role in inflammation.[7] The diamine structural motif is also present in compounds investigated as efflux pump inhibitors in bacteria.[8] Therefore, **4-Benzenesulfonyl-m-phenylenediamine** represents a scaffold of

potential interest for further investigation in drug discovery programs targeting these areas. Further research is warranted to elucidate its specific biological targets and therapeutic potential.

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References

- 1. m-Phenylenediamine [drugfuture.com]
- 2. M-Phenylenediamine | C₆H₄(NH₂)₂ | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. 4-Nitro-1,3-benzenediamine | C₆H₇N₃O₂ | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diamines as switchable-hydrophilicity solvents with improved phase behaviour - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05751F [pubs.rsc.org]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The relationship between physicochemical properties, in vitro activity and pharmacokinetic profiles of analogues of diamine-containing efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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